molecular formula C22H24N6O B12155788 [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B12155788
M. Wt: 388.5 g/mol
InChI Key: LERXPVXRWGKNPM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a phenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multiple steps, including the formation of the tetrazole ring, the attachment of the phenyl group, and the incorporation of the piperazine moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

Mechanism of Action

The mechanism of action of [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a tetrazole ring, phenyl group, and piperazine moiety. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

[4-(5-methyltetrazol-1-yl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H24N6O/c1-18-23-24-25-28(18)21-11-9-20(10-12-21)22(29)27-16-14-26(15-17-27)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+

InChI Key

LERXPVXRWGKNPM-VMPITWQZSA-N

Isomeric SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.